5-Ethyl-2-isopropylpyridine

Physicochemical Characterization Volatility Flavor Release

5-Ethyl-2-isopropylpyridine (CAS 104293-94-9) is a disubstituted alkylpyridine with the molecular formula C10H15N and a molecular weight of 149.23 g/mol. It belongs to the class of pyridine derivatives characterized by an ethyl substituent at the 5-position and an isopropyl group at the 2-position of the aromatic ring.

Molecular Formula C10H15N
Molecular Weight 149.237
CAS No. 104293-94-9
Cat. No. B561047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-isopropylpyridine
CAS104293-94-9
SynonymsPyridine, 5-ethyl-2-isopropyl- (6CI)
Molecular FormulaC10H15N
Molecular Weight149.237
Structural Identifiers
SMILESCCC1=CN=C(C=C1)C(C)C
InChIInChI=1S/C10H15N/c1-4-9-5-6-10(8(2)3)11-7-9/h5-8H,4H2,1-3H3
InChIKeyQJYYIYFXHOVGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-isopropylpyridine (CAS 104293-94-9): A Disubstituted Pyridine for Flavor Formulation and Agrochemical Intermediates


5-Ethyl-2-isopropylpyridine (CAS 104293-94-9) is a disubstituted alkylpyridine with the molecular formula C10H15N and a molecular weight of 149.23 g/mol . It belongs to the class of pyridine derivatives characterized by an ethyl substituent at the 5-position and an isopropyl group at the 2-position of the aromatic ring . This compound has been specifically identified in patent literature as a key trace component in synthetic spearmint and peppermint flavor formulations, contributing to the natural character of these compositions [1]. Additionally, it has been described as a valuable intermediate in the synthesis of insecticides and herbicides [2]. Its physicochemical profile—including a calculated boiling point of 207.7 °C, density of 0.9 g/cm³, and a LogP of 3.06—differentiates it from smaller alkylpyridine analogs and governs its performance in both volatile flavor delivery and organic synthesis applications .

Why 5-Ethyl-2-isopropylpyridine Cannot Be Replaced by Generic Alkylpyridines in Flavor and Agrochemical Applications


While the alkylpyridine family includes numerous structurally similar compounds, 5-ethyl-2-isopropylpyridine occupies a distinct physicochemical and functional niche that prevents simple substitution. Its specific 2-isopropyl-5-ethyl substitution pattern yields a boiling point approximately 24 °C higher than 5-ethyl-2-methylpyridine and nearly 24 °C higher than 2-isopropyl-5-methylpyridine, directly impacting vapor pressure and release kinetics in flavor formulations . The compound's LogP of 3.06 is substantially greater than that of 5-ethyl-2-methylpyridine (LogP ~2.1) and 2-isopropyl-5-methylpyridine (LogP 2.51), conferring markedly different partitioning behavior between aqueous and organic phases [1]. In flavor applications, patent data explicitly demonstrate that omission of this compound from spearmint and peppermint formulations results in a statistically significant loss of 'naturality' and characteristic 'sweet hay' and 'herbal green' notes as judged by trained sensory panels [2]. For agrochemical intermediate applications, the 2-isopropyl-5-ethyl substitution pattern provides a specific steric and electronic environment that cannot be replicated by mono-substituted or differently di-substituted pyridines, with the patent literature specifically identifying this substitution pattern for cyclization-based synthetic routes to bioactive molecules [3].

Quantitative Differentiation Evidence for 5-Ethyl-2-isopropylpyridine vs. Closest Alkylpyridine Analogs


Boiling Point Elevation vs. 5-Ethyl-2-methylpyridine and 2-Isopropyl-5-methylpyridine

5-Ethyl-2-isopropylpyridine exhibits a calculated boiling point of 207.7 ± 9.0 °C at 760 mmHg . This value is approximately 29.7 °C higher than that of 5-ethyl-2-methylpyridine (178 °C) and approximately 23.9 °C higher than that of 2-isopropyl-5-methylpyridine (183.8 °C) . The elevated boiling point directly translates to lower vapor pressure (0.3 mmHg at 25 °C) compared to the lighter analogs, which is a critical parameter in flavor formulation where controlled volatility governs the temporal profile of aroma release.

Physicochemical Characterization Volatility Flavor Release

Enhanced Hydrophobicity (LogP) vs. 5-Ethyl-2-methylpyridine and 2-Isopropyl-5-methylpyridine

The calculated LogP of 5-ethyl-2-isopropylpyridine is 3.06 , compared to approximately 2.09–2.19 for 5-ethyl-2-methylpyridine [1] and 2.51 for 2-isopropyl-5-methylpyridine . This represents a LogP increase of approximately 0.87–0.97 log units versus 5-ethyl-2-methylpyridine and approximately 0.55 log units versus 2-isopropyl-5-methylpyridine. Each log unit increase corresponds to a roughly 10-fold increase in octanol-water partition coefficient, indicating that 5-ethyl-2-isopropylpyridine is approximately 3.5- to 9-fold more lipophilic than these common analogs.

Lipophilicity Partitioning Formulation Science

Demonstrated Sensory Contribution to Spearmint Flavor Naturality vs. Control Formulation

In a controlled sensory evaluation employing a spearmint flavor formulation, 10 out of 11 trained panelists (91%, p < 0.01 by binomial test) identified Formulation A—containing 5-ethyl-2-isopropylpyridine (Compound II) at 0.0005 parts, along with Compounds III and VI—as having 'excellent naturality having sweet hay odor with a bit fishy peculiar to spearmint flavor,' compared to Formulation B which substituted these compounds with 1-Carvone [1]. The compound was used at an extremely low concentration (0.0005 parts per 1000, i.e., 0.5 ppm), demonstrating high odor potency.

Flavor Chemistry Sensory Science Spearmint

Demonstrated Sensory Contribution to Peppermint Flavor Naturality vs. Control Formulation

In a parallel peppermint flavor formulation study, 9 out of 11 trained panelists (82%, p < 0.05 by binomial test) preferred Formulation A—containing 5-ethyl-2-isopropylpyridine (Compound II) at 0.001 parts, together with Compounds I and III—reporting 'excellent naturality having herbal green odor with fresh sweetness peculiar to peppermint Mitcham type,' compared to Formulation B which substituted these compounds with 1-Menthol [1]. The higher usage level (0.001 parts = 1 ppm) in peppermint versus spearmint (0.0005 parts) reflects the different odor threshold requirements for these two flavor types.

Flavor Chemistry Sensory Science Peppermint

Structural Specificity for Agrochemical Intermediate Synthesis via Cyclization Route

Patent literature specifically identifies 2-substituted-5-alkyl-pyridines—a structural class to which 5-ethyl-2-isopropylpyridine directly belongs—as industrially advantageous intermediates prepared via cyclization of specified aminomethylenated 2-pentenoic acid derivatives [1]. The 2-isopropyl-5-ethyl substitution pattern provides a defined steric and electronic environment for downstream functionalization toward insecticides and herbicides. This cyclization route is specifically enabled by the presence of both the 2-isopropyl and 5-ethyl substituents, which direct the regiochemistry of the ring-closure step; mono-substituted pyridines or pyridines with different substitution patterns would not provide the same synthetic vector.

Agrochemical Synthesis Insecticide Intermediate Herbicide Intermediate

Higher Molecular Weight and Density vs. Mono-Alkylpyridine Analogs

5-Ethyl-2-isopropylpyridine has a molecular weight of 149.23 g/mol and a density of 0.9 ± 0.1 g/cm³ . In comparison, 5-ethyl-2-methylpyridine has a molecular weight of 121.18 g/mol and a density of 0.919 g/cm³ , while 2-isopropyl-5-methylpyridine has a molecular weight of 135.21 g/mol and a density of 0.907 g/cm³ . The higher molecular weight (+28.05 g/mol vs. 5-ethyl-2-methylpyridine; +14.02 g/mol vs. 2-isopropyl-5-methylpyridine) is a direct consequence of the additional methylene group in the 5-ethyl substituent combined with the branched isopropyl group at the 2-position, affecting both the compound's vapor pressure and its handling characteristics in formulation.

Physical Properties Formulation Density Molecular Weight

High-Value Application Scenarios for 5-Ethyl-2-isopropylpyridine Based on Quantitative Evidence


Synthetic Spearmint and Peppermint Flavor Formulation at Trace Concentrations

Based on patent-validated sensory data, 5-ethyl-2-isopropylpyridine should be prioritized for synthetic mint flavor formulations requiring high-fidelity natural character [1]. The compound delivers 'sweet hay' notes in spearmint at 0.5 ppm and 'herbal green' freshness in peppermint at 1 ppm, as confirmed by trained panel evaluations showing 91% and 82% preference rates, respectively, over formulations lacking this component [1]. The compound's higher boiling point (207.7 °C) and lower vapor pressure relative to mono-alkylpyridine alternatives support extended flavor longevity in applications with thermal processing, such as baked goods and confectionery.

Agrochemical Lead Compound Synthesis via 2,5-Disubstituted Pyridine Scaffold

Researchers developing insecticide or herbicide lead compounds should select 5-ethyl-2-isopropylpyridine as a key intermediate for cyclization-based synthetic strategies [2]. The specific 2-isopropyl-5-ethyl substitution pattern provides the required steric and electronic environment for the claimed cyclization of aminomethylenated 2-pentenoic acid derivatives [2]. The compound's LogP of 3.06 indicates substantial lipophilicity, which may be advantageous for generating agrochemical leads with favorable cuticular penetration properties.

Physicochemical Reference Standard for Alkylpyridine Structure-Property Relationship Studies

With its well-defined boiling point (207.7 °C), LogP (3.06), density (0.9 g/cm³), and flash point (73.9 °C), 5-ethyl-2-isopropylpyridine serves as a valuable reference compound for quantitative structure-property relationship (QSPR) studies of di-substituted pyridines . Its position at the higher end of the molecular weight range among common alkylpyridines makes it a useful calibration point for predicting properties of larger, more complex pyridine derivatives.

Controlled-Release Flavor Delivery Systems Requiring Low Volatility Modifiers

The compound's elevated boiling point of 207.7 °C—substantially higher than 5-ethyl-2-methylpyridine (178 °C) and 2-isopropyl-5-methylpyridine (183.8 °C)—makes it particularly suitable for flavor encapsulation and controlled-release systems where rapid volatilization of the flavor modifier must be avoided . Its higher molecular weight and lipophilicity favor retention in lipid-based encapsulation matrices, extending the shelf-life of flavored products.

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